molecular formula C9H10IN B14057613 3-(4-Iodophenyl)azetidine

3-(4-Iodophenyl)azetidine

Cat. No.: B14057613
M. Wt: 259.09 g/mol
InChI Key: QHJAOLAZZKVYLF-UHFFFAOYSA-N
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Description

3-(4-Iodophenyl)azetidine:

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the most efficient methods for synthesizing azetidines, including 3-(4-Iodophenyl)azetidine, is the aza Paternò–Büchi reaction . This reaction involves the [2+2] photocycloaddition between an imine and an alkene component under photochemical conditions . Another method involves nucleophilic substitution reactions with nitrogen nucleophiles or the reduction of β-lactams .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the aforementioned synthetic routes for large-scale production. This could include the use of continuous flow reactors and photochemical reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Iodophenyl)azetidine can undergo various types of reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides.

    Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azetidines, while ring-opening reactions can produce linear amines or other derivatives .

Scientific Research Applications

Chemistry: 3-(4-Iodophenyl)azetidine is used as a building block in organic synthesis due to its unique reactivity and stability. It can be incorporated into more complex molecules through various chemical reactions .

Biology and Medicine: Azetidines, including this compound, are explored for their potential in drug discovery. They can serve as scaffolds for designing bioactive molecules with improved pharmacokinetic properties and metabolic stability .

Industry: In the industrial sector, azetidines are used in the synthesis of polymers and materials with specific properties. Their ring strain and reactivity make them suitable for creating functionalized materials .

Mechanism of Action

The mechanism of action of 3-(4-Iodophenyl)azetidine involves its interaction with molecular targets through its nitrogen atom and the iodine-substituted phenyl ring. The ring strain in the azetidine ring can facilitate reactions with various biomolecules, potentially leading to biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

    Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity.

    Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and reactivity.

    β-Lactams: Four-membered nitrogen-containing heterocycles similar to azetidines but with a carbonyl group.

Uniqueness: 3-(4-Iodophenyl)azetidine is unique due to the presence of the iodine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. The combination of the azetidine ring and the iodine-substituted phenyl ring provides a distinct set of chemical properties that can be leveraged in various applications .

Properties

Molecular Formula

C9H10IN

Molecular Weight

259.09 g/mol

IUPAC Name

3-(4-iodophenyl)azetidine

InChI

InChI=1S/C9H10IN/c10-9-3-1-7(2-4-9)8-5-11-6-8/h1-4,8,11H,5-6H2

InChI Key

QHJAOLAZZKVYLF-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CC=C(C=C2)I

Origin of Product

United States

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